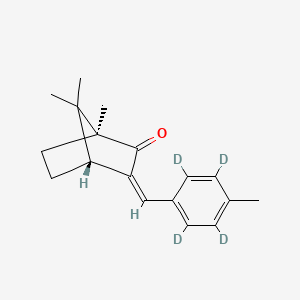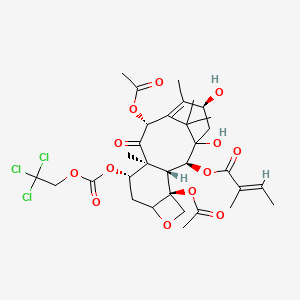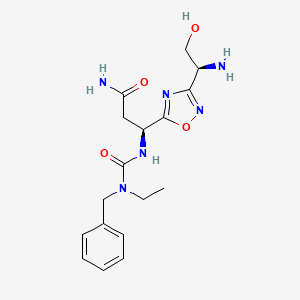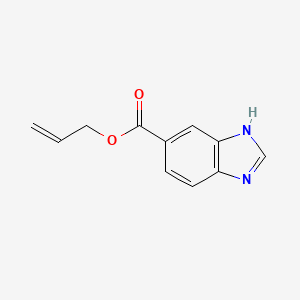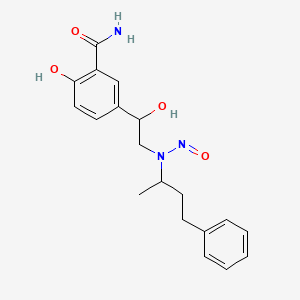
N-Nitroso Labetalol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso Labetalol is a derivative of the beta-blocker labetalol, which is commonly used to manage hypertension and other cardiovascular conditions. This compound is formed through the nitrosylation of labetalol, a process that introduces a nitroso group into the molecular structure. This compound has garnered attention due to its potential implications in pharmaceutical safety and its role as an impurity in drug formulations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Labetalol typically involves the nitrosylation of labetalol. This process can be achieved by reacting labetalol with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
N-Nitroso Labetalol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Nitro derivatives of labetalol.
Reduction: Amine derivatives of labetalol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-Nitroso Labetalol has several scientific research applications:
Chemistry: Used as a reference standard for analytical methods to detect nitrosamine impurities in pharmaceuticals.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its implications in drug safety and potential carcinogenicity.
Industry: Used in quality control processes to ensure the safety and efficacy of pharmaceutical products.
作用機序
N-Nitroso Labetalol exerts its effects primarily through interactions with adrenergic receptors. The nitroso group can modify the binding affinity and activity of labetalol at these receptors, potentially altering its pharmacological profile. The molecular targets include beta-adrenergic and alpha-adrenergic receptors, which play a crucial role in regulating cardiovascular functions .
類似化合物との比較
Similar Compounds
- N-Nitroso Propranolol
- N-Nitroso Metoprolol
- N-Nitroso Atenolol
Uniqueness
N-Nitroso Labetalol is unique due to its specific structural modifications and the presence of both alpha and beta-adrenergic blocking properties. This dual action distinguishes it from other nitrosamine derivatives of beta-blockers, which may only target beta-adrenergic receptors .
特性
CAS番号 |
2820170-74-7 |
|---|---|
分子式 |
C19H23N3O4 |
分子量 |
357.4 g/mol |
IUPAC名 |
2-hydroxy-5-[1-hydroxy-2-[nitroso(4-phenylbutan-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C19H23N3O4/c1-13(7-8-14-5-3-2-4-6-14)22(21-26)12-18(24)15-9-10-17(23)16(11-15)19(20)25/h2-6,9-11,13,18,23-24H,7-8,12H2,1H3,(H2,20,25) |
InChIキー |
KQZMONDKWBDGEU-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)O)C(=O)N)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
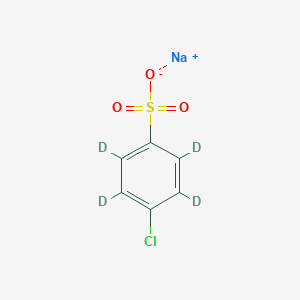
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
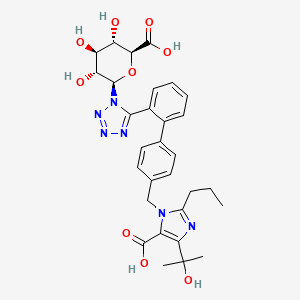
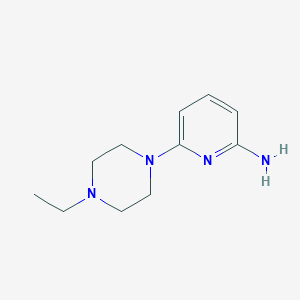
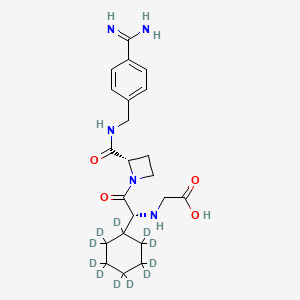

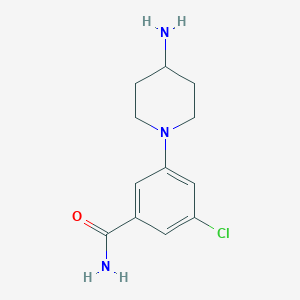
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
